molecular formula C13H16N2O B7936850 (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone

(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone

Cat. No.: B7936850
M. Wt: 216.28 g/mol
InChI Key: FPPMNAOECAYTAK-UHFFFAOYSA-N
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Description

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone is a bicyclic pyrrolidine derivative featuring a methanone bridge linking a phenyl group to a hexahydropyrrolo[3,4-c]pyrrole core. This scaffold is notable for its conformational rigidity and versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes . The compound is synthesized via a multi-step process involving tert-butyl carbamate protection, coupling with aromatic carboxylic acids, and subsequent deprotection using hydrochloric acid in 2-propanol, yielding high purity (87%) . Its stereochemistry (3aR,6aS configuration) is critical for biological activity, as evidenced by analogs in clinical development .

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPMNAOECAYTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with a pyrrole derivative, which undergoes cyclization with a suitable reagent to form the fused ring system. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and appropriate solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

  • Orexin Receptor Modulation : Research indicates that derivatives of hexahydropyrrolo[3,4-c]pyrrole exhibit orexin-modulating activity, which is crucial for addressing sleep disorders and neurodegenerative diseases. The modulation of orexin receptors can influence wakefulness and appetite regulation, making these compounds valuable in treating conditions such as narcolepsy and obesity .
  • Histamine-3 Receptor Ligands : Compounds in this class have been shown to act as histamine-3 receptor ligands, which are implicated in cognitive functions and the treatment of neurodegenerative disorders. Their ability to modulate histamine receptors suggests potential applications in managing conditions like Alzheimer's disease and schizophrenia .
  • Antidepressant Activity : Some studies have reported that hexahydropyrrolo derivatives demonstrate antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Treatment of Sleep Disorders

A clinical trial investigated the efficacy of Seltorexant (a derivative) in treating insomnia. The study showed significant improvements in sleep onset and maintenance compared to placebo groups. Participants reported enhanced sleep quality and reduced daytime sleepiness, supporting its use as a therapeutic agent for insomnia .

Neurodegenerative Disease Management

In a preclinical study, hexahydropyrrolo derivatives were tested for their protective effects against neurodegeneration induced by amyloid-beta toxicity. Results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models, highlighting their potential as neuroprotective agents .

Anxiety Disorders

Another study focused on the anxiolytic effects of hexahydropyrrolo compounds. The results demonstrated a reduction in anxiety-like behaviors in rodents, suggesting that these compounds may offer new avenues for treating anxiety disorders without the side effects commonly associated with traditional anxiolytics .

Comprehensive Data Table

Application AreaCompound DerivativeMechanism of ActionStudy Findings
Sleep DisordersSeltorexantOrexin receptor modulationImproved sleep onset and quality
Neurodegenerative DiseasesHexahydropyrroloHistamine-3 receptor modulationReduced neuronal death; improved cognition
Anxiety DisordersHexahydropyrroloModulation of serotonin/norepinephrine systemsReduced anxiety-like behaviors

Mechanism of Action

The mechanism by which (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone exerts its effects involves interactions with molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound might inhibit specific enzymes or receptors, altering cellular processes and potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The hexahydropyrrolo[3,4-c]pyrrole core serves as a privileged scaffold, with modifications to the aryl ketone group significantly altering pharmacological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Aryl Group Molecular Formula Molecular Weight Key Features
Target Compound (Phenyl analog) Phenyl C₁₅H₁₈N₂O 242.32 Baseline structure; used in early-stage drug discovery
(2-Methyl-3-furyl) analog 2-Methyl-3-furyl C₁₂H₁₆N₂O₂ 220.27 Reduced steric bulk; potential for improved solubility
Seltorexant (JNJ-42847922) 2-Fluoro-6-(2H-triazol-2-yl)phenyl + 4,6-dimethylpyrimidine C₂₁H₂₂FN₇O 407.45 Clinically validated orexin receptor antagonist; optimized bioavailability
Fluoro-triazole-phenyl analog 2-Fluoro-6-(2H-triazol-2-yl)phenyl C₁₅H₁₆FN₅O 301.32 Enhanced receptor binding via fluorine and triazole
Key Observations :
  • Aromatic Substituents : Replacing phenyl with heteroaromatic groups (e.g., 2-methyl-3-furyl) reduces molecular weight and may enhance metabolic stability .
  • Bicyclic Additions : Pyrimidine substitutions on the pyrrolidine core (as in Seltorexant) introduce additional binding interactions, critical for subtype-selective receptor modulation .

Pharmacological Activity

  • Target Compound: Preliminary studies suggest activity as a nociceptin/orphanin FQ (NOP) receptor agonist, though potency is lower compared to advanced analogs .
  • Seltorexant: Demonstrates nanomolar affinity for the orexin-2 receptor (IC₅₀ = 6 nM), with >100-fold selectivity over orexin-1. Clinical trials confirm efficacy in insomnia treatment without significant off-target effects .
  • Fluoro-triazole-phenyl Analog: Shows moderate NOP receptor activation (EC₅₀ = 120 nM), highlighting the trade-off between structural complexity and activity .

Clinical and Preclinical Profiles

  • Seltorexant : Phase II trials demonstrate a half-life of ~12 hours and 85% oral bioavailability, attributed to its balanced logP (3.2) and fluorine-mediated membrane permeability .
  • Early-Stage Analogs : Compounds like the 2-methyl-3-furyl analog lack detailed ADME data but show promise in vitro, necessitating further optimization for CNS penetration .

Biological Activity

The compound (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone , with the CAS number 1293283-25-6, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H25N7O2
  • Molecular Weight : 419.48 g/mol
  • Structure : The compound consists of a hexahydropyrrolo core linked to a phenyl group via a methanone moiety.

Research indicates that compounds with similar structures often interact with various biological pathways. Notably, derivatives of hexahydropyrrolo compounds have shown activity as:

  • Analgesics : Some studies suggest that hexahydropyrrolo derivatives can exhibit significant analgesic properties by modulating pain pathways in the central nervous system. For instance, one derivative demonstrated dose-dependent inhibition of mechanical allodynia in neuropathic pain models .
  • Anticancer Agents : Compounds structurally related to hexahydropyrrolo have been investigated for their anticancer properties. They may act as inhibitors of critical enzymes involved in cancer cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnalgesicExhibits dose-dependent analgesic effects in neuropathic pain models
AnticancerPotential inhibitors of cancer cell proliferation; further studies needed
Metabolic StabilityDemonstrates robust metabolic stability with minimal side effects

Case Studies

Several studies have explored the biological effects of hexahydropyrrolo compounds:

  • Chronic Pain Management : A study on a related compound showed significant efficacy in reducing pain in animal models, indicating potential for treating chronic pain conditions without the severe side effects associated with traditional analgesics .
  • Cancer Inhibition : Research has demonstrated that certain analogs can inhibit topoisomerase and other enzymes critical for cancer cell survival, suggesting a pathway for developing new anticancer therapies .

Q & A

Basic: What synthetic methodologies are established for synthesizing (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone?

Answer:
The synthesis typically involves multi-step routes, including:

  • Palladium-catalyzed amination : For introducing aryl/heteroaryl substituents to the pyrrolo-pyrrolidine core (e.g., coupling bromobenzene derivatives with Boc-protected intermediates) .
  • Boc-deprotection : Hydrochloric acid-mediated removal of tert-butoxycarbonyl (Boc) groups to yield free amines, followed by coupling with activated carbonyl reagents (e.g., benzotriazole carbonyl derivatives) .
  • Yield optimization : Trituration with ethyl acetate or isopropanol is used for purification, achieving yields >85% in optimized protocols .
    Key references : Palladium catalysis , Boc-deprotection .

Basic: How is structural characterization performed for this compound and its analogs?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) resolves stereochemistry and confirms substituent positions (e.g., δ 3.3–3.6 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS) : LC/MS with [M+H]+ or [M–H]– ions validates molecular weight (e.g., m/z 358.2 for a γ-butyrolactone analog) .
  • X-ray crystallography : Limited data available, but stereochemical assignments rely on NOESY or coupling constants in NMR .

Advanced: What pharmacological targets and mechanisms are associated with this compound?

Answer:

  • Nociceptin/Orphanin FQ (NOP) receptor agonism : Demonstrated in neuropathic pain models, with systemic potency attributed to the hexahydropyrrolo-pyrrolidine scaffold enhancing blood-brain barrier penetration .
  • Sigma-2 receptor modulation : Structural analogs (e.g., γ-butyrolactone derivatives) show sub-µM binding affinity, suggesting potential in cancer imaging .
  • Antidiabetic potential : Related pyrrolo-pyrrolidine derivatives (e.g., fulnacistat) inhibit dipeptidyl peptidase-4 (DPP-4), though direct evidence for this compound is lacking .
    Methodological note : Use radioligand binding assays (e.g., ³H-NOP displacement) and in vivo hyperalgesia models .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

Answer:

  • Core modifications :
    • Phenyl substitution : Electron-withdrawing groups (e.g., -F, -CF₃) at the 2-position enhance metabolic stability .
    • Heterocyclic replacements : Replacing the triazole ring with oxadiazole improves solubility without compromising receptor affinity .
  • Pharmacokinetic optimization :
    • LogP reduction : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity and mitigate hepatotoxicity .
    • Prodrug strategies : Esterification of carboxylic acid derivatives enhances oral bioavailability .
      Key reference : SAR studies on NOP agonists .

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

Answer:

  • Comparative assay standardization :
    • Use identical cell lines (e.g., HEK-293T for NOP receptor assays) and control compounds (e.g., UFP-112 for NOP) to normalize potency metrics .
  • Structural validation :
    • Re-synthesize disputed compounds and confirm stereochemistry via chiral HPLC or X-ray .
  • Meta-analysis : Cross-reference data from pharmacological databases (e.g., IUPHAR) to identify consensus targets .

Advanced: What strategies optimize in vitro-to-in vivo translation for therapeutic applications?

Answer:

  • DMPK profiling :
    • Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays .
    • Measure plasma protein binding (e.g., equilibrium dialysis) to adjust dosing regimens .
  • In vivo models :
    • For neuropathic pain: Chronic constriction injury (CCI) in rodents with von Frey filament testing .
    • For antidiabetic activity: Oral glucose tolerance tests (OGTT) in db/db mice .

Advanced: How does stereochemistry influence the compound’s biological activity?

Answer:

  • Enantiomeric specificity : The (3aR,6aS) configuration is critical for NOP receptor binding, with a 100-fold potency difference compared to (3aS,6aR) isomers .
  • Stereochemical characterization : Use chiral auxiliaries (e.g., tert-butyl carbamate) during synthesis and confirm via optical rotation or NOESY .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >95% .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the methanone group .

Advanced: What computational tools predict binding modes with target receptors?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with NOP receptors (PDB: 6NP2) .
  • MD simulations : GROMACS assesses binding stability (>50 ns trajectories) and identifies key residues (e.g., Tyr³²⁷ for hydrogen bonding) .

Advanced: How can researchers address low solubility in aqueous buffers?

Answer:

  • Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility for in vitro assays .
  • Salt formation : Hydrochloride salts (e.g., compound 27 in ) improve crystallinity and dissolution rates .

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